molecular formula C21H37N3O3S B3800626 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B3800626
M. Wt: 411.6 g/mol
InChI Key: NODDZTGAYIRHPS-UHFFFAOYSA-N
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Description

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a methoxy group, and a phenoxypropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced to the piperazine ring via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxypropanol Moiety: The phenoxypropanol structure is synthesized separately and then coupled with the piperazine derivative. This step involves the reaction of 2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenol with epichlorohydrin to form the phenoxypropanol intermediate.

    Final Coupling: The final step involves the coupling of the phenoxypropanol intermediate with the ethylpiperazine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol can undergo various types of chemical reactions:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the phenoxypropanol moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxypropanol derivatives.

Scientific Research Applications

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This can result in therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
  • 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]butan-2-ol

Uniqueness

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl group on the piperazine ring and the methoxy group on the phenoxypropanol moiety contribute to its unique pharmacological profile.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O3S/c1-4-23-9-11-24(12-10-23)16-19(25)17-27-20-7-6-18(14-21(20)26-2)15-22-8-5-13-28-3/h6-7,14,19,22,25H,4-5,8-13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODDZTGAYIRHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCCCSC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
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1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

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